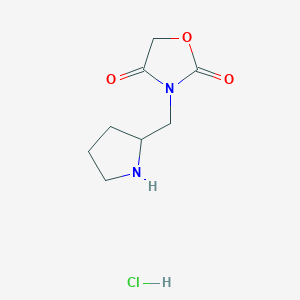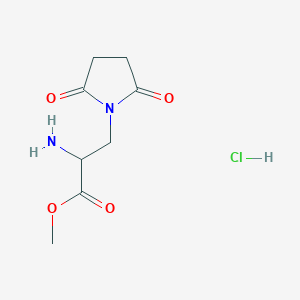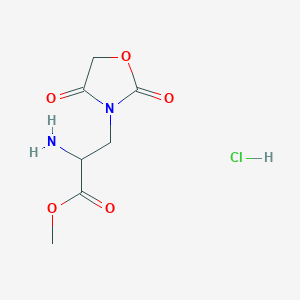
5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride
Vue d'ensemble
Description
5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride, also known as 5-DFPH-HCl, is a compound belonging to the class of organic compounds known as aminopentanoids. It is a derivative of pentan-1-amine and is characterized by a unique structure consisting of a five-membered ring with two fluorine atoms attached to the phenoxy group. 5-DFPH-HCl has been extensively studied in recent years due to its potential use in a variety of scientific research applications.
Applications De Recherche Scientifique
Catalytic Dehydration Studies
Research on the vapor-phase catalytic dehydration of similar amines, such as 5-amino-1-pentanol, provides insights into the chemical properties and potential applications of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in catalysis. Studies have shown that rare earth oxides can effectively catalyze the dehydration of amino alcohols to produce unsaturated amines, indicating potential utility in chemical synthesis and industrial processes (Ohta, Yamada, & Sato, 2016).
Polymer Degradation and Synthesis
The hydrolysis of copoly(ester amide)s containing similar structural elements highlights the role of such compounds in the development of biodegradable polymers. The presence of specific monomeric units can significantly enhance polymer degradability, suggesting that 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride could be useful in designing new biodegradable materials (Pinilla, Martínez, & Galbis, 2002).
Synthesis of Fluorous Alkylating Agents
The synthesis of novel fluorous alkylating agents from precursors bearing structural similarities to 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride demonstrates its potential application in medicinal chemistry and drug development. These agents can be used to introduce fluorous tags into molecules, facilitating purification and separation processes in chemical syntheses (Rábai, 2017).
Electrochemical Applications
The synthesis and characterization of similar compounds for electrochemical applications, such as in the development of novel comonomers for electrochemical deposition, suggest potential uses of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in creating new materials for electronic devices. These materials can exhibit unique electrochemical properties useful in sensors, coatings, and energy storage devices (Ates & Uludağ, 2012).
Biomass-Derived Chemical Synthesis
The development of efficient and green processes for the synthesis of useful chemicals from biomass-derived compounds, such as the conversion of dihydropyran to 5-amino-1-pentanol, highlights the potential of 5-(3,4-Difluorophenoxy)pentan-1-amine hydrochloride in sustainable chemistry. This research underscores the compound's relevance in the conversion of renewable resources into valuable chemical products (Li et al., 2020).
Propriétés
IUPAC Name |
5-(3,4-difluorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14;/h4-5,8H,1-3,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANFFYUNGOHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)












